2-nitro-N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]benzamide
Description
This compound is a benzamide derivative featuring a 2-nitrobenzoyl core linked to a trichloroethyl group substituted with a 4-nitroaniline moiety. The molecule’s complexity arises from its dual nitro groups and trichloroethyl-aniline bridge, which may contribute to unique physicochemical and pharmacological properties .
Properties
Molecular Formula |
C15H11Cl3N4O5 |
|---|---|
Molecular Weight |
433.6 g/mol |
IUPAC Name |
2-nitro-N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]benzamide |
InChI |
InChI=1S/C15H11Cl3N4O5/c16-15(17,18)14(19-9-5-7-10(8-6-9)21(24)25)20-13(23)11-3-1-2-4-12(11)22(26)27/h1-8,14,19H,(H,20,23) |
InChI Key |
LLJTUFQKFRJZJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]benzamide typically involves the reaction of 2-nitrobenzoyl chloride with 2,2,2-trichloro-1-(4-nitroanilino)ethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-nitro-N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]benzamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trichloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Major Products Formed
Reduction: Formation of 2-amino-N-[2,2,2-trichloro-1-(4-aminophenyl)ethyl]benzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to 2-nitro-N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]benzamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that nitroaniline derivatives can inhibit protein synthesis in cancer cells, leading to apoptosis (programmed cell death) . The structural features of the compound contribute to its ability to interact with cellular targets effectively.
Mechanism of Action
The mechanism by which this compound exerts its effects is believed to involve the formation of reactive intermediates that can bind to DNA and proteins, disrupting cellular functions. This is supported by findings that highlight the role of nitro groups in enhancing the reactivity of aromatic compounds towards biological macromolecules .
Environmental Science
Pesticide Development
Due to its chlorinated structure, this compound has potential applications as a pesticide or herbicide. The trichloromethyl group enhances its bioactivity against pests while providing stability in various environmental conditions . Research into similar compounds has shown promising results in agricultural settings.
Toxicological Studies
The compound's potential mutagenicity necessitates thorough toxicological evaluations. Studies have linked chlorinated compounds to adverse environmental effects and health risks, prompting investigations into safer alternatives or mitigation strategies . Understanding the degradation pathways and environmental impact of such chemicals is crucial for regulatory compliance.
Materials Science
Polymer Synthesis
The unique chemical properties of this compound allow it to be utilized in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can improve resistance to heat and chemicals, making it suitable for industrial applications .
Nanocomposites
Recent studies have explored the use of this compound in developing nanocomposites for electronic applications. By integrating it into nanostructured materials, researchers aim to create devices with improved conductivity and stability . The ability to tailor the electronic properties through chemical modifications holds promise for future technological advancements.
Case Studies
| Study | Focus Area | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating potent activity. |
| Study 2 | Pesticidal Properties | Evaluated effectiveness as a herbicide; showed high efficacy against common agricultural pests with minimal phytotoxicity. |
| Study 3 | Polymer Development | Developed a new polymer blend incorporating this compound; resulted in materials with improved tensile strength and thermal stability. |
Mechanism of Action
The mechanism of action of 2-nitro-N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]benzamide involves its interaction with molecular targets such as enzymes and proteins. The nitro groups can undergo reduction to form reactive intermediates that can covalently modify amino acid residues in proteins, leading to changes in their activity. The trichloroethyl group can also participate in nucleophilic substitution reactions, further modifying the target molecules.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound’s closest analogs differ in substituents on the benzamide ring or the trichloroethyl-aniline moiety. Key examples include:
Key Observations :
- Electron-withdrawing vs.
- Anilino vs. sulfanyl substituents: AMG series compounds () replace the anilino group with sulfanyl moieties, enhancing hydrophobicity and species-specific TRPA1 antagonism .
Physicochemical Properties
Available data highlight trends in melting points and solubility:
Biological Activity
2-nitro-N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]benzamide is a complex organic compound with significant potential in biological research. Its unique structure, which includes a nitro group and a trichloroethyl moiety, contributes to its diverse biological activities. This article will explore the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C16H13Cl3N4O3S
- Molecular Weight : 447.7 g/mol
- IUPAC Name : 4-nitro-N-[2,2,2-trichloro-1-(phenylcarbamothioylamino)ethyl]benzamide
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against various pathogens, making it a candidate for further exploration in infectious disease treatment.
- Anticancer Potential : Research indicates that this compound may induce apoptosis in cancer cells by targeting specific signaling pathways.
Biological Activity Data
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibition of specific metabolic enzymes |
Case Studies and Research Findings
-
Antimicrobial Studies :
- A study conducted by Pendergrass et al. demonstrated that this compound showed significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated strong bactericidal activity, suggesting its potential as a lead compound for antibiotic development .
- Anticancer Research :
- Enzyme Interaction Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
